Lipophilicity (LogP) Comparison: Dual Halogenation Enhances Predicted Membrane Permeability vs. Mono-Halogenated and Unsubstituted Analogs
A cross-study comparison of computationally predicted logP values reveals that the target compound, with its dual ortho-chloro and ortho-fluoro substitution, has a predicted logP of 3.26 . This is higher than the mono-chlorinated analog 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one (predicted logP ~3.0) and significantly higher than the unsubstituted 2-benzyl-6-phenylpyridazin-3(2H)-one (predicted logP ~2.5) . This increased lipophilicity is a key determinant of passive membrane permeability, often correlating with improved oral bioavailability in drug discovery programs.
| Evidence Dimension | Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.26 |
| Comparator Or Baseline | 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: logP ~3.0; 2-benzyl-6-phenylpyridazin-3(2H)-one: logP ~2.5 |
| Quantified Difference | Δ logP = +0.26 vs. 2-chlorobenzyl analog; Δ logP = +0.76 vs. 2-benzyl analog |
| Conditions | In silico prediction (mcule.com); consistent with standard computational models for drug-like properties. |
Why This Matters
For a procurement scientist selecting a building block or tool compound for a lead optimization campaign targeting intracellular targets, the higher logP of the target compound suggests superior membrane permeability, a critical differentiator from less lipophilic analogs.
